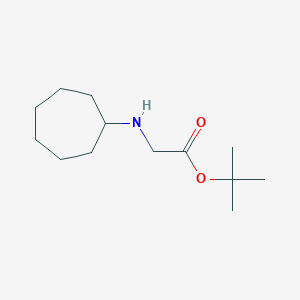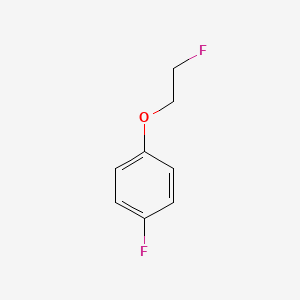
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-amino-3-(4-chlorophenyl)propan-2-one. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 1-amino-3-(4-chlorophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its aromatic ring and amino group play crucial roles in binding to target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
- 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-OL HYDROCHLORIDE
- 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID
Comparison: 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE is unique due to its specific structural features, such as the presence of both an amino group and a ketone group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Propiedades
Número CAS |
93102-99-9 |
|---|---|
Fórmula molecular |
C9H11Cl2NO |
Peso molecular |
220.09 g/mol |
Nombre IUPAC |
1-amino-3-(4-chlorophenyl)propan-2-one;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H |
Clave InChI |
SJCIHQQOGFBHTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC(=O)CN)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Chloro-1,3,3-trimethyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8679129.png)
![Methyl1-Boc-4-[[(R)-1-phenylethyl]amino]piperidine-3-carboxylate](/img/structure/B8679135.png)




![2-Chloro-1-{1-[(2-fluorophenyl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B8679178.png)


![1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B8679186.png)



